BenchChemオンラインストアへようこそ!

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Transcription Factor Inhibition AP-1 Signaling Cancer Biology

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 671781-83-2), also commonly designated as 7,8-dihydroxyflavanone, is a naturally occurring flavanone featuring a characteristic catechol moiety on the A-ring at positions 7 and 8. Isolated from the seeds of Alpinia katsumadai, this compound is classified as a dihydroxyflavanone and is chemically defined by the absence of hydroxylation on the B-ring (2-phenyl substituent), setting it apart from many other bioactive flavonoids like quercetin or luteolin.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 671781-83-2
Cat. No. B11860909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
CAS671781-83-2
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3
InChIInChI=1S/C15H12O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-7,13,16,18H,8H2/t13-/m0/s1
InChIKeyOXEDXEXEXGPMOG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 671781-83-2): A Structurally Distinct Flavanone for Targeted AP-1 Pathway Research and Procurement


(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 671781-83-2), also commonly designated as 7,8-dihydroxyflavanone, is a naturally occurring flavanone featuring a characteristic catechol moiety on the A-ring at positions 7 and 8 [1]. Isolated from the seeds of Alpinia katsumadai, this compound is classified as a dihydroxyflavanone and is chemically defined by the absence of hydroxylation on the B-ring (2-phenyl substituent), setting it apart from many other bioactive flavonoids like quercetin or luteolin [2]. Its primary documented biochemical activity is the inhibition of Jun-Fos dimer binding to the AP-1 consensus DNA sequence, representing a distinct mechanism of action within the flavonoid class [3].

Why Generic Flavanone Substitution Fails: Structural Specificity in AP-1 Inhibition for (2S)-7,8-Dihydroxyflavanone


The direct interchange of (2S)-7,8-dihydroxyflavanone with other common flavanones or flavonoids is scientifically unjustifiable due to profound mechanistic divergence. While numerous flavonoids, including 7,8-dihydroxyflavone (a flavone, not a flavanone), are well-characterized as TrkB receptor agonists with neurotrophic properties, (2S)-7,8-dihydroxyflavanone operates through a completely distinct pathway: the selective inhibition of the Jun-Fos transcription factor complex required for AP-1-mediated gene expression [1]. Furthermore, structural analogs with additional B-ring hydroxylation, such as isookanin (CAS 1036-49-3), exhibit markedly different bioactivity profiles, including potent α-amylase inhibition and anti-inflammatory effects via NF-κB and MAPK pathways, which are not primary attributes of the target compound [2]. This fundamental difference in molecular pharmacology means that generic substitution based solely on flavonoid class membership would not preserve the intended experimental outcome, particularly in transcriptional regulation studies.

Quantitative Differentiation of (2S)-7,8-Dihydroxyflavanone (CAS 671781-83-2): A Product-Specific Evidence Guide for Scientific Selection


Direct Inhibition of Jun-Fos-DNA Complex Formation as a Unique Differentiator from Isookanin

The singular, most well-defined biochemical activity of (2S)-7,8-dihydroxyflavanone is its ability to block the binding of the Jun-Fos heterodimer to the AP-1 DNA consensus sequence, a mechanism not observed for the closely related analog isookanin. While isookanin (CAS 1036-49-3), which differs by the addition of two hydroxyl groups on the B-ring (3',4'-dihydroxy), is documented to inhibit the upstream activation of AP-1 via suppression of p38 MAPK and JNK phosphorylation, it does not directly interfere with the pre-formed Jun-Fos dimer-DNA complex [1]. In contrast, 7,8-dihydroxyflavanone was experimentally demonstrated to bind to the Jun-Fos heterodimer, preventing its interaction with the AP-1 binding site [2].

Transcription Factor Inhibition AP-1 Signaling Cancer Biology

Differential Cytotoxicity Against A549 and K562 Cancer Cell Lines vs. Isookanin's Anti-Inflammatory Profile

(2S)-7,8-dihydroxyflavanone demonstrates in vitro cytotoxic activity against specific human cancer cell lines, a primary endpoint of its original characterization. The compound was reported to exert a cytotoxic effect against A549 (human lung cancer) and K562 (human leukemia) cell lines [1]. In contrast, the structurally related isookanin has been primarily characterized for its anti-inflammatory activity, where it significantly inhibited pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages without a primary focus on direct cancer cell cytotoxicity [2]. This represents a major functional divergence driven by the B-ring hydroxylation pattern.

Cancer Pharmacology Cytotoxicity Drug Discovery

Absence of α-Amylase Inhibitory Activity: A Key Negative Differentiator from Isookanin

A critical point of differentiation is the lack of reported α-amylase inhibitory activity for (2S)-7,8-dihydroxyflavanone, a property prominently associated with its analog isookanin. Isookanin is explicitly characterized as a potent inhibitor of α-amylase, with a reported IC₅₀ of 0.447 mg/ml, positioning it as a candidate for antidiabetic research . The primary literature on the target compound (2S)-7,8-dihydroxyflavanone makes no mention of any α-amylase inhibition, reinforcing that this bioactivity is conferred by the B-ring catechol moiety present in isookanin but absent in the target molecule [1]. This selective absence of a major off-target activity can be a significant advantage in studies where specificity for AP-1 pathway inhibition is required.

Enzyme Inhibition Selectivity Antidiabetic Research Off-Target Profiling

Absence of TrkB Receptor Agonism: A Critical Class Distinction from 7,8-Dihydroxyflavone

The target compound (2S)-7,8-dihydroxyflavanone is a flavanone, and must be rigorously distinguished from the flavone 7,8-dihydroxyflavone (7,8-DHF, CAS 38183-03-8), a widely studied TrkB receptor agonist. 7,8-DHF is reported to activate TrkB with an IC₅₀ of 0.26 µM (binding affinity Kd of 320 nM) and promotes downstream PI3K/Akt and MAPK signaling, mimicking Brain-Derived Neurotrophic Factor (BDNF) [1]. In contrast, the primary literature on (2S)-7,8-dihydroxyflavanone exclusively reports its mechanism as AP-1 pathway inhibition through Jun-Fos-DNA complex disruption, with no evidence of TrkB interaction [2]. The critical structural difference—saturation of the C2-C3 bond in the C-ring (flavanone vs. flavone) and the resulting molecular shape—underpins this profound pharmacological divergence.

Mechanism of Action Selectivity Neuroscience Tool Compounds Flavonoid Pharmacology

Structural Basis for Target Selectivity: The Impact of B-Ring Hydroxylation on Bioactivity Profile

The differential bioactivity between the target compound and its B-ring-hydroxylated analog isookanin is rooted in a defined structural feature. Isookanin possesses a 3',4'-dihydroxy substitution on the B-ring (IUPAC: (2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one), which is known to dramatically enhance antioxidant capacity through resonance stabilization of phenoxyl radicals [1]. This structural element is responsible for isookanin's strong DPPH radical-scavenging activity (IC₅₀ = 7.9 µM) and cellular antioxidant activity (IC₅₀ = 14.4 µM), which are comparable to quercetin [2]. (2S)-7,8-dihydroxyflavanone lacks this B-ring catechol, which is consistent with its primary characterization as a transcription factor inhibitor rather than a broad-spectrum antioxidant [3]. This clear structure-activity relationship (SAR) allows researchers to select the compound based on the desired mechanism: pure AP-1 inhibition without confounding antioxidant activity.

Structure-Activity Relationship Rational Compound Selection Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for (2S)-7,8-Dihydroxyflavanone Based on Product-Specific Evidence


Mechanistic Studies on Direct AP-1 Transcription Factor Complex Disruption

This compound is optimally utilized as a chemical probe to investigate the direct pharmacological disruption of pre-formed Jun-Fos heterodimers and their binding to AP-1 DNA consensus sequences. Its validated mechanism through EMSA makes it ideal for transcriptional regulation studies, where distinguishing direct complex inhibition from upstream kinase-mediated effects is critical [1].

Selective Cytotoxicity Screening in Oncology Drug Discovery Programs

(2S)-7,8-dihydroxyflavanone serves as a defined starting point for oncology-focused phenotypic screening, given its documented in vitro cytotoxicity against A549 lung cancer and K562 leukemia cell lines [1]. Its utility in these programs is specifically tied to its non-TrkB, non-anti-inflammatory mechanistic profile, ensuring that any observed cytotoxicity is attributable to AP-1 pathway disruption rather than neurotrophic or broad-spectrum anti-inflammatory effects.

SAR Studies Requiring a B-Ring-Unsubstituted Flavanone Scaffold

For medicinal chemistry programs, the compound serves as a foundational scaffold for controlled structure-activity relationship (SAR) investigations. Because it lacks the B-ring catechol that drives both antioxidant activity and α-amylase inhibition in analogs like isookanin [2], it provides a cleaner baseline for studying the specific contributions of A-ring 7,8-dihydroxy substitution to biological activity without confounding B-ring effects [1].

Negative Control for Neurotrophic TrkB-Mediated Studies

In neuroscience research utilizing 7,8-dihydroxyflavone (7,8-DHF) as a TrkB agonist, the flavanone analog (2S)-7,8-dihydroxyflavanone can be strategically employed as a structurally related negative control. Its documented lack of TrkB agonism [1], combined with its distinct mechanism of AP-1 inhibition, makes it suitable for confirming the target specificity of observed TrkB-dependent neurotrophic effects in parallel experimental designs.

Quote Request

Request a Quote for (2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.